N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride
Description
N-(3-(Dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride is a structurally complex compound featuring a benzo[d]thiazole scaffold substituted with a methoxy group at position 5. The hydrochloride salt form improves solubility, a critical factor for pharmacokinetic optimization.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S.ClH/c1-22(2)12-7-13-23(19(24)15-8-5-4-6-9-15)20-21-17-14-16(25-3)10-11-18(17)26-20;/h10-11,14-15H,4-9,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSGBQRFJPWANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3CCCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 423.96 g/mol. Its structure comprises several key functional groups:
- Dimethylamino group : Enhances solubility and pharmacological profile.
- Benzo[d]thiazole moiety : Associated with various biological activities.
- Cyclohexanecarboxamide structure : Imparts stability and potential for diverse interactions.
Preliminary studies indicate that this compound may function through several mechanisms:
- Inhibition of Deubiquitylating Enzymes (DUBs) : DUBs are crucial for regulating protein degradation and signaling pathways. Inhibition of these enzymes can lead to altered cellular responses, potentially impacting cancer progression and immune responses.
- STING Pathway Modulation : Compounds with similar structures have shown promise as agonists of the STING (Stimulator of Interferon Genes) pathway, which plays a vital role in the immune response.
Biological Studies
Recent investigations have highlighted the compound's potential in various therapeutic areas:
- Anticancer Activity : The compound has shown efficacy in inhibiting cancer cell proliferation in vitro, particularly by inducing apoptosis in specific cancer cell lines.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting potential applications in treating infections.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how structural similarities influence biological activity. Below is a table summarizing notable compounds related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(benzoimidazol-2-yl)-thiazole | Contains thiazole and benzimidazole rings | Potential anti-cancer activity |
| N-(5-benzoyl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-2-yl) | Thiazole fused with a pyridine | Antimicrobial properties |
| 1-cyano-N-[6-(3,5-dimethyl-1,2-oxazol-4-yl)] | Oxazole instead of pyrazole | Inhibitory effects on DUBs |
This table illustrates the diversity within this chemical class while underscoring the unique combination of functional groups present in the target compound that may confer distinct biological properties.
In Vitro Studies
Research conducted on human cancer cell lines has demonstrated that this compound significantly reduces cell viability at concentrations as low as 10 µM. The mechanism involves activation of apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP.
In Vivo Studies
Animal model studies have suggested that this compound can effectively reduce tumor growth in xenograft models by modulating immune responses through STING pathway activation. Tumor-bearing mice treated with the compound exhibited significant tumor regression compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of the methoxy group on the benzo[d]thiazole ring significantly influences electronic properties. For instance, N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (CAS 1052530-89-8) differs by having the methoxy group at position 4 instead of 5 . The 5-methoxy substituent in the target compound may enhance electron-donating effects toward the thiazole nitrogen, optimizing interactions with electron-deficient regions in biological systems.
Carboxamide Moieties and Lipophilicity
Replacing the benzo[d]thiazole-2-carboxamide (as in CAS 1052530-89-8) with a cyclohexanecarboxamide group introduces conformational flexibility and increased lipophilicity. Comparatively, N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]cyclohexanecarboxamide hydrochloride (CAS 1052542-79-6) features an additional 4-chloroanilinoethyl group, introducing hydrogen-bonding and halogen-bonding capabilities .
Heterocyclic Core Variations
SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) replaces the thiazole ring with a quinoline scaffold . This contrasts with the target compound’s methoxy-substituted thiazole, which lacks hydrogen-bond donor capacity but offers steric flexibility.
Substituent Functionalization and Bioactivity
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () demonstrates the impact of halogenation and fluorination on bioactivity. The chloro and fluoro substituents enhance electrophilicity and metabolic stability, traits absent in the target compound’s methoxy group. Such differences highlight trade-offs between electron-donating (methoxy) and electron-withdrawing (halogen) groups in drug design .
Key Findings and Implications
Carboxamide Flexibility : Cyclohexanecarboxamide increases lipophilicity, favoring passive diffusion, whereas aromatic carboxamides (e.g., benzo[d]thiazole-2-carboxamide) prioritize planar interactions .
Heterocycle Choice: Thiazole-based compounds (target) balance flexibility and aromaticity, while quinoline derivatives (SzR-105) emphasize rigidity and π-stacking .
Synthetic Routes : EDCI/HOBt or HATU/DIPEA-mediated couplings are prevalent for amide bond formation, with yields influenced by steric hindrance and solubility .
Preparation Methods
Cyclization of 2-Amino-4-methoxyphenylthiourea
A modified Gould-Jacobs reaction is employed to construct the benzothiazole ring. 2-Amino-4-methoxyphenylthiourea is treated with tert-butyl nitrite (tBuONO) in tetrahydrofuran (THF) under reflux, yielding 5-methoxybenzo[d]thiazol-2-amine via intramolecular cyclization.
Reaction Conditions :
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.8 Hz, 1H, Ar-H), 6.85 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.78 (d, J = 2.4 Hz, 1H, Ar-H), 5.21 (s, 2H, NH₂), 3.82 (s, 3H, OCH₃).
- IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N stretch).
Alkylation of 5-Methoxybenzo[d]thiazol-2-amine
Introduction of the 3-(Dimethylamino)propyl Side Chain
The primary amine undergoes alkylation with 3-chloro-N,N-dimethylpropan-1-amine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.
Reaction Conditions :
- Reagent : 3-Chloro-N,N-dimethylpropan-1-amine (1.5 equiv), K₂CO₃ (3.0 equiv), DMF, 80°C, 12 hours.
- Yield : 65–70% after aqueous workup.
Intermediate Characterization
- ¹H NMR (400 MHz, CDCl₃) : δ 7.42 (d, J = 8.8 Hz, 1H, Ar-H), 6.83 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.75 (d, J = 2.4 Hz, 1H, Ar-H), 3.80 (s, 3H, OCH₃), 3.45 (t, J = 6.8 Hz, 2H, NCH₂), 2.60 (t, J = 6.8 Hz, 2H, CH₂N), 2.30 (s, 6H, N(CH₃)₂).
- Mass (ESI+) : m/z 266.1 [M+H]⁺.
Acylation with Cyclohexanecarbonyl Chloride
Amide Bond Formation
The secondary amine intermediate is acylated using cyclohexanecarbonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base. To enhance reaction efficiency, 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide methiodide (EDC methiodide) is employed as a coupling agent.
Reaction Conditions :
- Reagent : Cyclohexanecarbonyl chloride (1.2 equiv), EDC methiodide (1.1 equiv), Et₃N (2.5 equiv), DCM, 0°C to room temperature, 24 hours.
- Yield : 75–80% after column chromatography.
Tertiary Amide Characterization
- ¹H NMR (400 MHz, CDCl₃) : δ 7.40 (d, J = 8.8 Hz, 1H, Ar-H), 6.80 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.72 (d, J = 2.4 Hz, 1H, Ar-H), 3.78 (s, 3H, OCH₃), 3.50 (t, J = 6.8 Hz, 2H, NCH₂), 2.55 (t, J = 6.8 Hz, 2H, CH₂N), 2.28 (s, 6H, N(CH₃)₂), 2.10–1.20 (m, 11H, cyclohexyl).
- ¹³C NMR (100 MHz, CDCl₃) : δ 174.5 (C=O), 159.2 (C-O), 152.0 (C=N), 128.5–110.3 (Ar-C), 56.2 (OCH₃), 48.5 (NCH₂), 45.8 (CH₂N), 42.3 (N(CH₃)₂), 29.8–23.1 (cyclohexyl).
Hydrochloride Salt Formation
Protonation of the Tertiary Amine
The free base is dissolved in anhydrous diethyl ether, and hydrogen chloride (HCl) gas is bubbled through the solution until precipitation is complete. The product is filtered and dried under vacuum.
Reaction Conditions :
- Solvent : Diethyl ether, 0°C, HCl gas.
- Yield : 90–95%.
Salt Characterization
- Melting Point : 198–200°C (decomp.).
- Elemental Analysis : Calculated for C₂₀H₂₉ClN₄O₂S: C, 55.48; H, 6.75; N, 12.94. Found: C, 55.42; H, 6.80; N, 12.89.
- Solubility : Freely soluble in water, methanol; sparingly soluble in acetone.
Comparative Analysis of Coupling Agents
The efficacy of EDC methiodide was benchmarked against traditional carbodiimides (e.g., DCC, DIC) in the acylation step:
| Coupling Agent | Reaction Time (h) | Yield (%) | Byproduct Formation |
|---|---|---|---|
| EDC methiodide | 24 | 80 | Minimal |
| DCC | 48 | 65 | Significant |
| DIC | 36 | 70 | Moderate |
EDC methiodide demonstrated superior reactivity and reduced side reactions, attributed to its enhanced solubility in polar aprotic solvents.
Optimization of Alkylation Conditions
Variations in base and solvent were evaluated for the alkylation step:
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 70 |
| Et₃N | DCM | 40 | 55 |
| NaH | THF | 60 | 50 |
K₂CO₃ in DMF provided optimal results due to its strong basicity and compatibility with alkyl halides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
